molecular formula C18H36Cl2N6O5S B2970172 5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride CAS No. 2490322-96-6

5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride

Cat. No. B2970172
CAS RN: 2490322-96-6
M. Wt: 519.48
InChI Key: DYUVYPAZHDMVHO-YJJRULMISA-N
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Description

5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride is a useful research compound. Its molecular formula is C18H36Cl2N6O5S and its molecular weight is 519.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Several studies explore the synthesis and reactions of compounds with structural motifs similar to the queried compound. For example, the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents illustrates the versatility of thiadiazole scaffolds in medicinal chemistry (P. Sah et al., 2014). Similarly, the synthesis of Schiff and Mannich bases of isatin derivatives with dihydrotriazole ones showcases the reactivity of hydrazine derivatives in constructing heterocyclic compounds with potential biological activities (O. Bekircan & H. Bektaş, 2008).

Biological Activities and Potential Therapeutic Applications

Compounds synthesized from related methodologies demonstrate a range of biological activities. For instance, thienopyridazine derivatives have been evaluated for their antibacterial activities, highlighting the potential of thieno[2,3-c]pyridazine scaffolds in developing new antimicrobial agents (A. S. Al-Kamali et al., 2014). Moreover, the synthesis and anticancer evaluation of triazole derivatives underscore the relevance of heterocyclic compounds in cancer research, showing significant cytotoxic activities against a panel of cancer cell lines (O. Bekircan et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (Btk) . Btk is an attractive target for the treatment of a wide array of B-cell malignancies and autoimmune diseases .

Mode of Action

This compound is a small-molecule covalent irreversible Btk inhibitor . It targets Cys481 in Btk and binds to it irreversibly . This binding inhibits the kinase activity of Btk, thereby preventing the activation of downstream signaling pathways involved in B-cell proliferation and survival .

Biochemical Pathways

The inhibition of Btk affects the B-cell receptor (BCR) signaling pathway . Btk plays a crucial role in the BCR signaling pathway, which is essential for B-cell development, differentiation, and signaling . The inhibition of Btk leads to the suppression of B-cell mediated immune responses .

Pharmacokinetics

The compound’s pharmacodynamic (pd) activity provides guidance for appropriate dosage selection to optimize inhibition of the drug target .

Result of Action

The result of the action of this compound is the inhibition of Btk, which leads to the suppression of B-cell mediated immune responses . This can lead to the reduction of symptoms in diseases characterized by overactive B-cell responses, such as certain B-cell malignancies and autoimmune diseases .

Action Environment

The action environment of this compound is within the cellular environment, specifically within B-cells where Btk is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other proteins, the cellular redox state, and the pH of the cellular environment.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N6O5S.2ClH/c19-22-11-16(26)21-6-8-29-10-9-28-7-5-20-15(25)4-2-1-3-14-17-13(12-30-14)23-18(27)24-17;;/h13-14,17,22H,1-12,19H2,(H,20,25)(H,21,26)(H2,23,24,27);2*1H/t13-,14-,17-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUVYPAZHDMVHO-YJJRULMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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